molecular formula C2BrF3Zn B14344418 Zinc, bromo(trifluoroethenyl)- CAS No. 105417-08-1

Zinc, bromo(trifluoroethenyl)-

Cat. No.: B14344418
CAS No.: 105417-08-1
M. Wt: 226.3 g/mol
InChI Key: XOCYBEXNNHLESB-UHFFFAOYSA-M
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Description

Zinc, bromo(trifluoroethenyl)- is a chemical compound with the molecular formula C2BrF3Zn It is a zinc complex that contains a bromo(trifluoroethenyl) ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc, bromo(trifluoroethenyl)- typically involves the reaction of zinc bromide with trifluoroethylene under specific conditions. One common method is the direct reaction of zinc bromide with trifluoroethylene in the presence of a suitable solvent, such as tetrahydrofuran (THF), at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of zinc, bromo(trifluoroethenyl)- may involve large-scale reactions using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, bromo(trifluoroethenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced to form zinc metal and other reduced species.

    Substitution: The bromo(trifluoroethenyl) ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or other halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands.

Scientific Research Applications

Zinc, bromo(trifluoroethenyl)- has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of zinc, bromo(trifluoroethenyl)- involves its ability to coordinate with other molecules and participate in various chemical reactions. The bromo(trifluoroethenyl) ligand can act as a nucleophile or electrophile, depending on the reaction conditions. The zinc center plays a crucial role in stabilizing the intermediate species and facilitating the reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    Zinc bromide (ZnBr2): A simple zinc halide used in various chemical reactions.

    Zinc, chloro(trifluoroethenyl)-: A similar compound with a chloro(trifluoroethenyl) ligand instead of bromo.

    Zinc, iodo(trifluoroethenyl)-: Another similar compound with an iodo(trifluoroethenyl) ligand.

Uniqueness

Zinc, bromo(trifluoroethenyl)- is unique due to the presence of the bromo(trifluoroethenyl) ligand, which imparts specific chemical properties and reactivity. The trifluoroethenyl group provides electron-withdrawing effects, making the compound more reactive in certain types of chemical reactions compared to its chloro and iodo counterparts.

Properties

CAS No.

105417-08-1

Molecular Formula

C2BrF3Zn

Molecular Weight

226.3 g/mol

IUPAC Name

bromozinc(1+);1,1,2-trifluoroethene

InChI

InChI=1S/C2F3.BrH.Zn/c3-1-2(4)5;;/h;1H;/q-1;;+2/p-1

InChI Key

XOCYBEXNNHLESB-UHFFFAOYSA-M

Canonical SMILES

[C-](=C(F)F)F.[Zn+]Br

Origin of Product

United States

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